Prontosil

Descripción

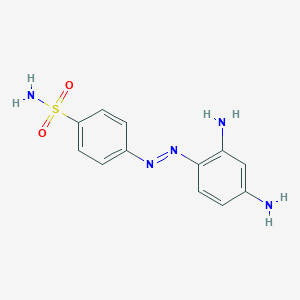

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBQGOCHXSPKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145608, DTXSID70871587 | |

| Record name | Sulfamidochrysoidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,4-Diaminophenyl)diazenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-12-8 | |

| Record name | Prontosil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamidochrysoidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamidochrysoidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(2,4-diaminophenyl)azo]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIDOCHRYSOIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q64Q9N6Q6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prontosil discovery and timeline of development

An In-depth Technical Guide to the Discovery and Development of Prontosil

Abstract

This document provides a comprehensive technical overview of the discovery and development of this compound, the first commercially available synthetic antibacterial agent. It details the key scientific milestones, experimental protocols, and the elucidation of its mechanism of action that ushered in the era of sulfa drugs. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed historical and scientific perspective on this landmark chemotherapeutic agent.

Discovery and Development Timeline

The journey of this compound from a chemical dye to a life-saving drug involved several key phases over nearly three decades. Initially synthesized as part of a broad industrial chemistry program, its therapeutic potential was uncovered through systematic biological screening.

The timeline began with the synthesis of key chemical precursors long before their biological significance was understood. In 1908, Austrian chemistry student Paul Gelmo first synthesized p-aminobenzenesulfonamide (sulfanilamide) as part of his doctoral thesis.[1] At IG Farben's Bayer laboratories in Germany, a dedicated program led by Heinrich Hörlein aimed to find dyes with antibacterial properties.[2] Within this program, chemists Josef Klarer and Fritz Mietzsch synthesized a red azo dye, 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide, later named this compound Rubrum.[1][2]

The crucial discovery of its antibacterial effect was made in late 1932 by pathologist Gerhard Domagk.[1] Tasked with screening new compounds, Domagk found that this compound, while inert in vitro, showed remarkable efficacy against systemic Streptococcus pyogenes infections in mice.[3] Despite the groundbreaking results, the findings were not published until February 15, 1935, in a series of articles in Deutsche Medizinische Wochenschrift.[4] This delay allowed for further testing and, notably, the successful, desperate use of the drug to save Domagk's own daughter from a severe streptococcal infection.[4][5]

The 1935 publication spurred international research. At the Pasteur Institute in Paris, a team including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti investigated the drug's paradoxical in vivo activity. By late 1935, they demonstrated that this compound was a prodrug, metabolized in the body to the active, colorless compound sulfanilamide (B372717).[6] This discovery was a pivotal moment in pharmacology.

Clinical validation followed swiftly. In 1936, Leonard Colebrook in London provided definitive clinical evidence of this compound's efficacy in treating puerperal fever, a common and deadly postpartum streptococcal infection.[6][7][8] For his discovery of this compound's antibacterial effects, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced by the Nazi regime to decline it at the time and only received the medal in 1947.[4]

Key Experimental Protocols

The development of this compound was underpinned by rigorous experimental work. The following protocols represent the foundational studies that established its efficacy and mechanism.

Domagk's Initial In Vivo Efficacy Study (1932)

This pivotal experiment demonstrated the life-saving potential of this compound in a murine model of sepsis.

-

Objective: To determine if this compound has a therapeutic effect on systemic bacterial infections in a living organism.

-

Model: Mice infected with a lethal dose of hemolytic Streptococcus pyogenes.[3]

-

Methodology:

-

Infection: A virulent strain of Streptococcus pyogenes was administered to 26 mice via intraperitoneal injection. The dose was predetermined to be lethal.[4]

-

Grouping: The mice were divided into a treatment group (n=12) and a control group (n=14).[9]

-

Treatment: The treatment group received a single, large oral dose of this compound via a stomach tube shortly after infection.[9][10] The control group received no treatment.

-

Observation: Both groups were monitored for survival over several days.

-

-

Results: All 12 mice in the this compound-treated group survived the infection. All 14 mice in the untreated control group died within four days.[4][10] This stark contrast provided the first evidence of this compound's powerful chemotherapeutic action.

Colebrook's Puerperal Fever Studies (1936)

Leonard Colebrook's work provided crucial clinical validation and further animal data, including specific dosages.

-

Objective: To confirm the efficacy of this compound against hemolytic streptococci in both animal models and human patients with puerperal fever.

-

Animal Study Protocol:

-

Model: Mice infected with lethal doses of streptococci isolated from puerperal fever cases.[11]

-

Treatment: One group of mice was injected with 7.5 mg of this compound one and a half hours post-infection, with subsequent daily doses for six days.[11]

-

Results: The survival rate for this compound-treated mice was significantly higher (64-70%) compared to untreated controls.[11]

-

-

Human Clinical Study Protocol:

-

Population: Patients with puerperal fever caused by hemolytic streptococcus at Queen Charlotte's Hospital, London.[10]

-

Treatment: Patients were treated with both oral this compound and injections of a soluble form, this compound Solubile.[10]

-

Data Collection: Mortality rates were recorded and compared with historical control data from the same hospital in the years immediately preceding the introduction of this compound.

-

This compound Synthesis Protocol

The synthesis of this compound involves a two-step diazotization and azo coupling reaction.

-

Objective: To synthesize 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide (this compound).

-

Reactants: Sulfanilamide (p-aminobenzenesulfonamide), sodium nitrite (B80452), hydrochloric acid, m-phenylenediamine (B132917), sodium acetate (B1210297).[12]

-

Methodology:

-

Diazotization: An acidic solution of sulfanilamide is prepared in aqueous HCl. The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt (4-sulfamoylbenzenediazonium chloride).[12]

-

Azo Coupling: A separate solution of m-phenylenediamine in aqueous sodium acetate is prepared. The cold diazonium salt solution is slowly added to the m-phenylenediamine solution.[12]

-

Precipitation: The pH is adjusted to approximately 8.0 with sodium bicarbonate to facilitate the precipitation of the crude this compound product.[12]

-

Purification: The crude red solid is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent like an ethanol-water mixture.[12]

-

Mechanism of Action: From Prodrug to Pathway Inhibitor

The initial observation that this compound was active in vivo but not in vitro was a critical scientific puzzle. The solution, discovered by the Tréfouël team at the Pasteur Institute, was the concept of the prodrug.

-

Metabolic Activation: Inside the host organism, this compound's azo bond (-N=N-) is cleaved by reductases, particularly azoreductases present in the liver and gut microbiota.[6][13][14] This metabolic reduction splits the molecule, releasing the therapeutically active component, sulfanilamide.[15]

-

Competitive Inhibition: Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA).[13] PABA is an essential substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes a critical step in the biosynthesis of folic acid.

-

Folic Acid Synthesis Disruption: By competitively binding to the active site of DHPS, sulfanilamide blocks the synthesis of dihydropteroate, thereby halting the entire folic acid pathway.[13]

-

Selective Toxicity: Bacteria must synthesize their own folic acid to produce nucleotides for DNA replication and repair. In contrast, humans and other mammals lack this pathway and acquire folic acid (as folate) from their diet. This fundamental metabolic difference accounts for the selective toxicity of sulfa drugs, which harm bacteria without affecting the host.

Quantitative Data Summary

The early studies on this compound provided clear quantitative evidence of its efficacy, particularly in reducing mortality from severe bacterial infections.

Table 1: Domagk's Initial Murine Sepsis Experiment (1932)

| Group | Treatment | No. of Mice | Outcome | Survival Rate |

| 1 | This compound (single oral dose) | 12 | All survived | 100% |

| 2 | None (Control) | 14 | All died within 4 days | 0% |

| Data sourced from multiple accounts of Domagk's 1935 publication.[4][9] |

Table 2: Colebrook & Kenny's Puerperal Fever Clinical Study (1936)

| Time Period | Treatment | No. of Patients | No. of Deaths | Fatality Rate |

| 1931-1934 | Pre-Prontosil (Historical Control) | 76 | 19 | ~25% |

| 1936 (Initial Trial) | This compound | 38 | 3 | 8% |

| 1936 (Extended Trial) | This compound | 64 (total) | 3 (total) | 4.7% |

| Data adapted from Colebrook's 1936 publications in The Lancet.[10] |

Conclusion

The discovery of this compound represents a watershed moment in the history of medicine. It was the first systemic chemotherapeutic agent to effectively combat bacterial infections, directly leading to the development of the entire class of sulfonamide drugs. The research journey, from the initial screening of dyes to the elucidation of its prodrug nature and specific enzymatic target, established a new paradigm for rational drug discovery. The principles of in vivo testing, metabolic activation, and competitive inhibition, all central to the this compound story, remain fundamental concepts in pharmacology and drug development today. While largely replaced by more modern antibiotics, this compound's legacy is its role as the "magic bullet" that launched the antibiotic revolution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

- 3. researchopenworld.com [researchopenworld.com]

- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 5. History of Chemotherapy and Antimicrobial Discovery | Microbiology [courses.lumenlearning.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. jameslindlibrary.org [jameslindlibrary.org]

- 8. Leonard Colebrook (1883–1967) | Embryo Project Encyclopedia [embryo.asu.edu]

- 9. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]

- 10. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]

- 12. studycorgi.com [studycorgi.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Dawn of a Chemotherapeutic Era: A Technical Guide to the Prodrug Mechanism of Prontosil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and mechanism of action of Prontosil, the first commercially viable synthetic antibacterial agent. We will delve into the pivotal experiments that unraveled its function as a prodrug, the enzymatic bioactivation process, and the molecular basis of its therapeutic effect. This document serves as a comprehensive resource, providing historical context, detailed experimental insights, and quantitative data to illuminate the foundational principles of prodrug design and antimicrobial chemotherapy established by this groundbreaking molecule.

Executive Summary

This compound, a red azo dye, marked a paradigm shift in medicine by demonstrating that a synthetic compound could effectively treat systemic bacterial infections. Initially observed to be potent in vivo but inert in vitro, its mechanism of action was a puzzle that, once solved, laid the groundwork for the development of the entire class of sulfonamide antibiotics. This guide will detail the bioactivation of this compound to its active metabolite, sulfanilamide (B372717), and the subsequent inhibition of bacterial folic acid synthesis, a classic example of competitive antagonism. The discovery of this compound's prodrug nature was a landmark in pharmacology, establishing a concept that remains central to modern drug development.

The Enigma of this compound: In Vivo Efficacy vs. In Vitro Inactivity

The story of this compound begins in the early 1930s at the Bayer laboratories of IG Farben in Germany. Gerhard Domagk, a pathologist and bacteriologist, was systematically screening synthetic dyes for antibacterial properties. In 1932, a red azo dye, later named this compound rubrum, showed remarkable efficacy in protecting mice from lethal infections with Streptococcus pyogenes.[1][2][3] However, the compound exhibited no antibacterial activity when tested against the same bacteria in laboratory cultures (in vitro).[4][5] This stark discrepancy was a critical clue that this compound itself was not the antibacterial agent but was converted into an active form within the living organism.[4]

Key Experimental Evidence

The foundational experiments that established this compound as a prodrug were conducted by Domagk and later elucidated by Jacques and Thérèse Tréfouël at the Pasteur Institute in Paris.

Domagk's Mouse Protection Studies (c. 1932-1935): These experiments demonstrated the life-saving potential of this compound in vivo.

Tréfouëls' Elucidation of the Active Metabolite (1935): The French research team hypothesized that this compound was metabolized in the body. Their work identified sulfanilamide, a colorless compound, as the true antibacterial agent.[6][7] They showed that sulfanilamide was effective both in vivo and, crucially, in vitro, explaining the initial puzzle of this compound's activity profile.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early research on this compound and sulfanilamide.

Table 1: Comparative Efficacy of this compound and Sulfanilamide in the Treatment of Puerperal Fever

| Treatment Group | Number of Cases | Deaths | Fatality Rate (%) |

| Pre-Prontosil (Historical Control 1) | 38 | 10 | 26.3 |

| Pre-Prontosil (Historical Control 2) | 38 | 9 | 23.7 |

| This compound | 38 | 3 | 8.0 |

| Total Treated with this compound | 64 | 8 | 4.7 |

| Untreated (Historical Control) | 76 | 19 | 25.0 |

Data adapted from the clinical trials conducted by Leonard Colebrook and Meave Kenny in 1936 on puerperal fever caused by hemolytic streptococci.[8]

Table 2: In Vitro Susceptibility of Streptococcus pyogenes to Sulfonamides

| Sulfonamide | MIC Range (µg/mL) |

| Sulfanilamide (Susceptible Strains) | <2 |

| Sulfathiazole (Susceptible Strains) | <2 |

| Sulfaisodimidine (Resistant Strains) | >512 |

MIC (Minimum Inhibitory Concentration) data for susceptible and resistant strains of S. pyogenes. Data compiled from historical and retrospective studies.[9]

Experimental Protocols

While the original publications from the 1930s often lack the detailed step-by-step format of modern protocols, the following sections reconstruct the methodologies based on available information.

Domagk's Mouse Protection Test for this compound Efficacy

Objective: To determine the in vivo antibacterial activity of this compound against a lethal Streptococcus pyogenes infection in mice.

Materials:

-

A virulent strain of Streptococcus pyogenes isolated from a human patient.

-

Healthy mice of a consistent strain and weight.

-

This compound rubrum solution for oral administration.

-

Sterile culture medium for bacterial growth.

-

Syringes and gavage needles.

Methodology:

-

Inoculum Preparation: A culture of S. pyogenes was grown in a suitable liquid medium to a high density.

-

Determination of Lethal Dose: Serial dilutions of the bacterial culture were injected intraperitoneally into mice to determine the minimum lethal dose (MLD), the lowest dose that resulted in 100% mortality within a specified timeframe (e.g., 4 days).

-

Infection of Experimental Animals: A cohort of mice was infected intraperitoneally with a bacterial dose significantly higher than the MLD (e.g., 10 times the MLD) to ensure a robust infection model.

-

Treatment Administration:

-

Control Group: A subset of the infected mice received no treatment.

-

Treatment Group: The remaining infected mice were administered a single dose of this compound rubrum orally via a stomach tube approximately 1.5 hours after infection.

-

-

Observation and Data Collection: All mice were observed over several days, and the primary endpoint was survival. The number of surviving and deceased animals in each group was recorded daily.

Expected Outcome: A significantly higher survival rate in the this compound-treated group compared to the untreated control group, demonstrating the in vivo efficacy of the compound.[1][2]

Tréfouëls' Investigation of this compound Metabolism

Objective: To determine if this compound is metabolized to an active antibacterial compound in vivo.

Materials:

-

This compound rubrum.

-

Sulfanilamide (p-aminobenzenesulfonamide).

-

Cultures of Streptococcus pyogenes.

-

Laboratory animals (e.g., rabbits or mice).

-

In vitro culture plates with suitable growth medium.

-

Equipment for chemical extraction and analysis of metabolites from urine and tissues.

Methodology:

-

In Vitro Testing: The antibacterial activity of both this compound and sulfanilamide was tested against S. pyogenes in culture. This was likely done by observing the inhibition of bacterial growth on agar (B569324) plates or in liquid broth containing various concentrations of the compounds.

-

In Vivo Administration and Metabolite Isolation:

-

This compound was administered to laboratory animals.

-

Urine and tissue samples were collected from the treated animals.

-

Chemical extraction and analysis techniques were employed to isolate and identify metabolites of this compound. This led to the identification of sulfanilamide.

-

-

In Vivo Efficacy of Sulfanilamide: The antibacterial efficacy of sulfanilamide was tested in the mouse protection model, following a similar protocol to Domagk's experiments.

-

Comparative Analysis: The results of the in vitro and in vivo experiments for both this compound and sulfanilamide were compared.

Expected Outcome:

-

This compound is inactive in vitro, while sulfanilamide is active in vitro.

-

Sulfanilamide can be isolated from the urine and tissues of animals treated with this compound.

-

Sulfanilamide demonstrates comparable in vivo efficacy to this compound in the mouse protection model.[7]

Broth Microdilution for MIC Determination of Sulfanilamide

Objective: To determine the minimum inhibitory concentration (MIC) of sulfanilamide against Streptococcus pyogenes.

Materials:

-

Sulfanilamide powder.

-

Sterile cation-adjusted Mueller-Hinton broth (or other suitable broth).

-

A pure culture of S. pyogenes.

-

Sterile 96-well microtiter plates.

-

Pipettes and sterile tips.

-

Incubator.

-

Spectrophotometer or plate reader.

Methodology:

-

Preparation of Sulfanilamide Stock Solution: A stock solution of sulfanilamide was prepared in a suitable solvent and then diluted in the broth to twice the highest concentration to be tested.

-

Serial Dilutions: 100 µL of sterile broth was added to all wells of a 96-well plate. 100 µL of the 2x sulfanilamide stock solution was added to the first column of wells. A serial two-fold dilution was then performed across the plate by transferring 100 µL from one column to the next, mixing thoroughly at each step.

-

Inoculum Preparation: A standardized inoculum of S. pyogenes was prepared to a concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: 5 µL of the standardized bacterial suspension was added to each well (except for a sterility control well).

-

Incubation: The plate was incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC was determined as the lowest concentration of sulfanilamide that completely inhibited visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.[10]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic described in this guide.

Caption: Metabolic activation of this compound to sulfanilamide.

Caption: Sulfanilamide's competitive inhibition of DHPS.

Caption: Workflow of Domagk's mouse protection experiment.

Conclusion

The discovery of this compound and the subsequent elucidation of its mechanism of action as a prodrug represent a cornerstone of modern pharmacology and infectious disease treatment. This technical guide has provided a detailed overview of the key experiments, quantitative findings, and underlying biochemical principles that established this compound's place in medical history. The logical progression from the observation of differential in vivo and in vitro activity to the identification of an active metabolite and its specific molecular target serves as a powerful case study for researchers in drug discovery and development. The principles of bioactivation and competitive enzyme inhibition, so clearly demonstrated by this compound and sulfanilamide, continue to inform the design of novel therapeutics today.

References

- 1. The discovery of the antibacterial agent this compound [animalresearch.info]

- 2. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]

- 3. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 4. This compound|Sulfonamide Antibacterial for Research [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Interrogation de Seconde Licence 2000-2001 [lcfi.ulg.ac.be]

- 8. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Dawn of an Era: Prontosil's Pivotal Role in the Genesis of Chemotherapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of Prontosil, the first commercially available antibacterial agent, represents a watershed moment in medical history, heralding the dawn of the chemotherapeutic era. This guide provides an in-depth technical analysis of this compound's historical significance, from its synthesis as a dye to its transformative impact on the treatment of bacterial infections. We will delve into the seminal experiments that revealed its efficacy, its mechanism of action as a pioneering prodrug, and its enduring legacy in shaping modern drug development.

The Discovery of this compound: A Paradigm Shift in Medicine

In the early 1930s, at the Bayer laboratories of IG Farben in Germany, a team led by physician and researcher Gerhard Domagk was screening synthetic dyes for potential antibacterial properties. This research was a continuation of Paul Ehrlich's "magic bullet" concept—the idea of a chemical compound that could selectively target and destroy pathogens without harming the host. In 1932, a red azo dye, later named this compound rubrum, was synthesized by chemists Josef Klarer and Fritz Mietzsch.[1][2] Domagk's subsequent in vivo experiments with this compound would forever alter the landscape of medicine.[1][3]

Pre-Prontosil Era: A World Vulnerable to Infection

Prior to the advent of this compound, medicine had very few effective options for treating systemic bacterial infections.[1][3] Minor injuries could lead to fatal infections, and diseases like puerperal fever, pneumonia, and meningitis had high mortality rates.[4][5] Existing treatments were largely limited to topical antiseptics and supportive care. The concept of a systemically administered agent that could combat bacteria throughout the body was largely theoretical.

Seminal Experiments: From Mice to Miracles

Domagk's meticulous and persistent in vivo testing was crucial to uncovering this compound's potential, as the compound was inactive in vitro.[6] This highlighted a critical lesson in drug discovery: the importance of animal models in evaluating compounds that may require metabolic activation.

Domagk's Murine Model of Streptococcal Infection

The pivotal experiments conducted by Domagk involved inducing a lethal streptococcal infection in mice. The results were stark and revolutionary.

Experimental Protocol:

-

Infection: A lethal dose of hemolytic streptococci was administered to a cohort of mice.[7][8] In some experiments, this was ten times the established lethal dose.[7][8]

-

Treatment: A subset of the infected mice was treated with this compound. The exact dosage and timing varied, but a key experiment involved administering the compound after the infection had been established.[7][8]

-

Observation: The mice were monitored for survival over several days.

Quantitative Data from Domagk's Experiments:

| Parameter | Control Group (Untreated) | Treatment Group (this compound) | Source |

| Infection | Lethal dose of hemolytic streptococci | Lethal dose of hemolytic streptococci | [7][8] |

| Outcome | 100% mortality within 4 days | 100% survival | [4][7][8] |

These groundbreaking results, first achieved in late 1932, demonstrated for the first time that a synthetic compound could cure a systemic bacterial infection.[1][2]

Mechanism of Action: The Unveiling of a Prodrug

A puzzling aspect of this compound was its lack of antibacterial activity in vitro. This mystery was solved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[2][9] They discovered that this compound is a prodrug, meaning it is metabolized in the body into its active form.

The in vivo cleavage of the azo bond in this compound releases the colorless, active metabolite, sulfanilamide (B372717).[2][10][11] This discovery was monumental, as sulfanilamide itself was an off-patent compound, which led to the rapid development of a wide array of "sulfa drugs."[1][12]

The Metabolic Activation of this compound

Caption: Metabolic activation of this compound to its active form, sulfanilamide.

Sulfanilamide's Mode of Action: Competitive Inhibition

Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[6] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for the selective toxicity of sulfa drugs.[2][6]

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, sulfanilamide prevents the synthesis of dihydrofolic acid, a precursor to folic acid.

Caption: Mechanism of action of sulfanilamide via competitive inhibition.

Clinical Impact and Legacy

The introduction of this compound into clinical practice in the mid-1930s had a profound and immediate impact on public health.[1] It was successfully used to treat a range of previously life-threatening infections, including puerperal fever, pneumonia, and meningitis.[4][13] One of the most famous early cases was the successful treatment of Franklin Delano Roosevelt Jr., son of the U.S. President, for a severe streptococcal infection in 1936, which greatly publicized the new "miracle drug."[2][14]

For his discovery of the antibacterial effects of this compound, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][3] Although he was initially forced to decline the award by the Nazi regime, he was able to accept it in 1947.[3][9]

The discovery of this compound and the subsequent development of sulfa drugs marked the beginning of the antibiotic era.[1][15] It demonstrated the validity of the concept of chemotherapy and spurred further research that would lead to the discovery of penicillin and countless other antibiotics. While this compound itself is no longer in clinical use, having been superseded by more effective and less toxic agents, its historical significance is undeniable.[1][2] It was the first step on a journey that has saved countless lives and fundamentally changed our relationship with infectious diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Structure, Uses, Discovery & Importance in Biology [vedantu.com]

- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 4. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 6. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of the antibacterial agent this compound [animalresearch.info]

- 8. The discovery of the antibacterial agent this compound | ari.info | ari.info [animalresearch.info]

- 9. grokipedia.com [grokipedia.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Sulfanilamide - MOTM July 2011 - HTML-only version [chm.bris.ac.uk]

- 12. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]

- 13. bayer.com [bayer.com]

- 14. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]

- 15. Drug resistance in bacteria: history, genetics and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of an Era: Gerhard Domagk's Nobel Prize-Winning Discovery of Prontosil

A Technical Whitepaper on the First Systemic Antibacterial Agent

Abstract

Gerhard Domagk's 1939 Nobel Prize in Physiology or Medicine, awarded for his discovery of the antibacterial effects of Prontosil, marked a pivotal moment in medical history. This document provides a detailed technical examination of the foundational research that led to this accolade. It outlines the experimental protocols of Domagk's seminal animal studies, presents the quantitative data that demonstrated this compound's efficacy, and elucidates the biochemical mechanism of action that was subsequently uncovered. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the scientific rigor that heralded the age of antibacterial chemotherapy.

Introduction: The Pre-Antibiotic Landscape

Prior to the 1930s, the medical community had limited options for treating systemic bacterial infections. Mortality rates for conditions like puerperal sepsis, pneumonia, and erysipelas were alarmingly high. While external antiseptics were available, a "magic bullet" that could selectively target and eliminate bacteria within the human body remained an elusive goal. It was within this context that Gerhard Domagk, a pathologist at the I.G. Farbenindustrie in Germany, embarked on a systematic search for such a compound.[1][2]

The Discovery of this compound: From Dye to Drug

Working with chemists Fritz Mietzsch and Joseph Klarer, Domagk began testing newly synthesized azo dyes for their potential therapeutic properties.[2] In 1932, a red dye named this compound rubrum (later known simply as this compound) demonstrated remarkable antibacterial activity in vivo, a finding that would revolutionize medicine.[3] Domagk's meticulous research, published in 1935, laid the groundwork for the development of the first class of systemic antibacterial drugs: the sulfonamides.[4][5]

Experimental Protocols: Domagk's Foundational Studies

The cornerstone of Domagk's discovery was a series of elegantly designed experiments in mice infected with hemolytic streptococci. These studies were crucial in demonstrating the in vivo efficacy of this compound, particularly as the compound showed no antibacterial effect in vitro.

Animal Model and Infection Protocol

-

Animal Model: Mice were used as the experimental subjects.

-

Infectious Agent: A virulent strain of Streptococcus pyogenes, isolated from a human patient, was utilized to induce a lethal systemic infection.[3]

-

Inoculation: A standardized lethal dose of the streptococcal culture was administered to the mice. One source indicates the dose was ten times the known lethal dose.[3] The bacteria were injected into the peritoneum, leading to a rapid and fatal infection in untreated animals.[5]

Treatment and Control Groups

-

Treatment Group: A cohort of infected mice was treated with this compound. In his initial key experiment, 12 mice received a single dose of this compound.[6]

-

Control Group: A corresponding group of infected mice (14 in the initial experiment) was left untreated to serve as a control and demonstrate the lethality of the infection.[5][6]

Quantitative Data and Results

The results of Domagk's experiments were unequivocal and provided the first concrete evidence of a synthetic compound's ability to cure a systemic bacterial infection.

Domagk's Mouse Experiment: Survival Data

The following table summarizes the stark contrast in outcomes between the this compound-treated and control groups in Domagk's seminal experiment.

| Group | Number of Mice | Treatment | Outcome | Survival Rate |

| 1 | 12 | Single dose of this compound | All survived | 100% [5][6] |

| 2 | 14 | None (Control) | All died within 4 days | 0% [5][6] |

Early Clinical Evidence: Leonard Colebrook's Puerperal Fever Trials

Inspired by Domagk's work, English physician Leonard Colebrook conducted some of the first clinical trials of this compound in treating puerperal fever, a life-threatening postpartum streptococcal infection. His findings, published in The Lancet, provided compelling quantitative evidence of the drug's efficacy in humans.[6][7]

| Time Period | Treatment | Number of Cases | Number of Deaths | Mortality Rate |

| Pre-Prontosil | Standard Care | 76 | 19 | 25% [6] |

| With this compound | This compound | 64 | 3 | 4.7% [6] |

Mechanism of Action: Unraveling the "Magic"

A significant early observation was that this compound was effective in vivo but inactive in laboratory cultures (in vitro).[8][9] This puzzle was solved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[1] They discovered that this compound is a prodrug .

The Prodrug Concept and Metabolic Activation

In the body, this compound is metabolized, and the azo bond (-N=N-) is cleaved, releasing the active therapeutic agent, sulfanilamide .[1][9] This metabolic conversion is the reason for its in vivo activity.

Inhibition of Folic Acid Synthesis

Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.

-

Competitive Inhibition: Sulfanilamide is structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS.

-

Selective Toxicity: Sulfanilamide's selective toxicity is due to the fact that bacteria must synthesize their own folic acid, whereas humans obtain it from their diet.

Conclusion: A Paradigm Shift in Medicine

Gerhard Domagk's discovery of this compound was a landmark achievement that fundamentally changed the landscape of medicine. His rigorous scientific approach, from initial screening in animal models to the eventual demonstration of life-saving efficacy, established a new paradigm for drug discovery. The subsequent elucidation of this compound's mechanism of action as a prodrug and sulfanilamide's targeted inhibition of a key bacterial enzyme pathway further solidified the principles of chemotherapy. The work of Domagk and his contemporaries not only provided the first effective treatments for a wide range of bacterial infections but also laid the scientific foundation for the development of countless other antimicrobial agents, saving millions of lives and ushering in the modern antibiotic era.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 3. The discovery of the antibacterial agent this compound [animalresearch.info]

- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 6. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]

- 8. researchopenworld.com [researchopenworld.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Prontosil Rubrum: A Technical Guide to the Dawn of the Antibacterial Era

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prontosil rubrum, a sulfonamide dye, holds a pivotal place in the history of medicine as the first commercially available antibacterial agent. Its discovery in the early 1930s by Gerhard Domagk at Bayer ushered in the age of chemotherapy and laid the groundwork for the development of a vast arsenal (B13267) of antimicrobial drugs.[1][2] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activity of this compound rubrum, with a focus on the experimental methodologies that defined its groundbreaking discovery and mechanism of action.

Chemical Structure and Identification

This compound rubrum is the hydrochloride salt of 4-[(2,4-diaminophenyl)azo]benzenesulfonamide. It is an azo dye characterized by the presence of a sulfonamide group, which is crucial for its biological activity after metabolic activation.

| Identifier | Value |

| IUPAC Name | 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide |

| Synonyms | This compound, this compound Red, Sulfamidochrysoidine |

| CAS Number | 103-12-8 |

| Molecular Formula | C₁₂H₁₃N₅O₂S |

| Molecular Weight | 291.33 g/mol |

| SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N |

| InChI | InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19) |

Physicochemical Properties

The physicochemical properties of this compound rubrum influence its formulation and bioavailability. It is notably a red crystalline solid with limited solubility in water. The hydrochloride salt, however, exhibits improved water solubility.

| Property | Value | Source |

| Melting Point | 249.5 °C | ECHEMI |

| Solubility | Very insoluble in aqueous media. The hydrochloride salt is soluble at 1 g in 400 mL of water. | Taylor & Francis, Sulfamidochrysoidin - Wikipedia |

| XLogP3 | 4.85730 (Predicted) | ECHEMI |

| Density | 1.4999 g/cm³ (Rough Estimate) | ECHEMI |

| Boiling Point | 601.2 ± 65.0 °C (Predicted) | ECHEMI |

Antimicrobial Properties and Mechanism of Action

A seminal finding in the study of this compound was its lack of antibacterial activity in vitro.[3] Its efficacy is solely demonstrated in vivo, where it functions as a prodrug.[4] Host metabolism, specifically the reduction of the azo bond by azoreductases in the liver and gut microbiota, cleaves this compound into its active metabolite, sulfanilamide (B372717).[3]

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, sulfanilamide blocks the folic acid pathway. This disruption halts the synthesis of nucleotides and certain amino acids, ultimately leading to bacteriostasis.[4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

The antibacterial spectrum of this compound is primarily directed against Gram-positive cocci, with notable activity against Streptococcus species. It is not effective against enterobacteria.[2]

Minimum Inhibitory Concentrations (MIC) of Sulfanilamide

As this compound is inactive in vitro, the following table presents the MIC values for its active metabolite, sulfanilamide, against key bacterial species. It is important to note the significant variation in susceptibility, particularly with the emergence of resistant strains.

| Bacterial Species | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Various Clinical Isolates | 64 - 512 |

| Streptococcus pyogenes | Susceptible Isolates | < 2 |

| Streptococcus pyogenes | Resistant Isolates | ≥ 512 |

Experimental Protocols

In Vivo Efficacy Model: Domagk's Mouse Model of Streptococcal Sepsis

The foundational experiments demonstrating the antibacterial efficacy of this compound were conducted by Gerhard Domagk in the early 1930s. The following protocol is a reconstruction based on historical accounts of these pioneering studies.[5][6]

Objective: To evaluate the in vivo efficacy of this compound rubrum in a murine model of lethal systemic Streptococcus pyogenes infection.

Animal Model: Mice (specific strain not consistently reported in historical records).

Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient.

Procedure:

-

Inoculum Preparation: A culture of S. pyogenes was grown in a suitable broth medium. The concentration was adjusted to a level determined to be lethal in preliminary studies.

-

Infection: Mice were infected via intraperitoneal injection with a bacterial suspension containing approximately 10 to 100 times the minimum lethal dose.[5]

-

Treatment:

-

Treatment Group: A single dose of this compound rubrum was administered orally via a stomach tube one and a half hours post-infection.[5] The exact initial effective dosage is not consistently documented in all historical sources.

-

Control Group: Received no treatment.

-

-

Observation: The mice were monitored for several days, and the primary endpoint was survival. In Domagk's initial successful experiment, all untreated control mice succumbed to the infection within four days, while all mice treated with this compound survived.[6]

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of sulfanilamide, the active metabolite of this compound, is determined using standard laboratory techniques such as the broth microdilution method.

Objective: To determine the lowest concentration of sulfanilamide that inhibits the visible growth of a specific bacterium.

Materials:

-

Sulfanilamide stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum suspension

-

96-well microtiter plates

-

Incubator

Procedure:

-

Serial Dilutions: A two-fold serial dilution of the sulfanilamide stock solution is prepared in MHB directly in the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Controls: Positive (broth and bacteria, no drug) and negative (broth only) growth controls are included on each plate.

-

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of sulfanilamide in which there is no visible bacterial growth (turbidity) as compared to the positive control well.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic activation of this compound rubrum and the subsequent inhibition of the bacterial folic acid synthesis pathway by its active metabolite, sulfanilamide.

Experimental Workflow

The logical workflow from the initial screening of this compound to the understanding of its mechanism of action is depicted below.

References

- 1. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 3. researchgate.net [researchgate.net]

- 4. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. The discovery of the antibacterial agent this compound [animalresearch.info]

The Dawn of Chemotherapy: An In-depth Technical Guide to the Early Clinical Trials and Case Studies of Prontosil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the seminal early clinical trials and case studies of Prontosil, the first commercially available antibacterial agent. We will delve into the core data, experimental protocols, and the logical framework that underpinned this groundbreaking research, which ushered in the era of chemotherapy.

Domagk's Foundational Animal Studies: The First Proof of Concept

The journey of this compound began not in humans, but in a series of meticulously conducted animal experiments by Gerhard Domagk at the I.G. Farbenindustrie laboratories in Germany. These studies provided the crucial first evidence of this compound's in vivo efficacy against bacterial infections.

Experimental Protocol: Murine Model of Streptococcal Sepsis

The primary model used by Domagk involved inducing a lethal streptococcal infection in mice. The methodology, as pieced together from historical accounts, was as follows:

-

Animal Model: Mice were used as the test subjects. While the specific strain and weight of the mice are not consistently detailed in available records, this was a common practice for such studies at the time.

-

Infectious Agent: A virulent strain of Streptococcus pyogenes was utilized. This strain was known to cause rapidly fatal sepsis in mice.

-

Infection Induction: Mice were injected with a lethal dose of the streptococcal culture. This dose was predetermined through prior experimentation to ensure 100% mortality in untreated animals.

-

Treatment Administration: The experimental group of mice received an oral dose of this compound (in its initial formulation, this compound Rubrum) via a stomach tube. The control group received no treatment.

-

Observation and Endpoint: The primary endpoint of the study was survival. The mice were observed over several days, and the mortality in each group was recorded.

Quantitative Data: Domagk's Initial Mouse Experiment

The results of Domagk's initial, and most famous, experiment were stark and unequivocal, providing the first strong evidence of this compound's chemotherapeutic potential.

| Group | Number of Mice | Treatment | Outcome | Survival Rate |

| Experimental | 12 | Single oral dose of this compound | All survived | 100% |

| Control | 14 | None | All died within 4 days | 0% |

Table 1: Results of Domagk's initial experiment on this compound in mice infected with lethal doses of Streptococcus pyogenes.

Experimental Workflow: Domagk's Murine Sepsis Model

The logical flow of Domagk's pioneering experiment can be visualized as follows:

Colebrook's Clinical Investigations: this compound in Puerperal Fever

Building on Domagk's animal data, British physician and bacteriologist Leonard Colebrook, in collaboration with Meave Kenny, conducted the first significant clinical trials of this compound in humans. Their work at Queen Charlotte's Hospital in London focused on puerperal fever, a common and often fatal postpartum streptococcal infection.

Experimental Protocol: Human Trials in Puerperal Sepsis

Colebrook's studies were groundbreaking in their application of a new chemical agent to a devastating human disease. The general methodology was as follows:

-

Patient Population: Women diagnosed with puerperal fever caused by hemolytic streptococci.

-

Treatment Regimen: Patients were treated with this compound. Two formulations were used:

-

This compound Rubrum: An insoluble form administered orally.

-

This compound Soluble: A water-soluble form for injection. Many patients received a combination of both oral and injected this compound.

-

-

Control Group: Due to the severity of the illness, a concurrent placebo-controlled trial was not ethically feasible. Instead, Colebrook and Kenny used historical controls, comparing the mortality rates in their treated cohort to those of patients with the same condition at the same hospital in the years immediately preceding the introduction of this compound.

-

Outcome Measures: The primary outcome was mortality. Other clinical observations were also recorded.

Quantitative Data: Colebrook and Kenny's Puerperal Fever Study

The results of Colebrook and Kenny's initial published series of cases demonstrated a dramatic reduction in mortality from puerperal fever.

| Group | Number of Cases | Number of Deaths | Fatality Rate |

| This compound-Treated (1936) | 38 | 3 | 8% |

| Historical Control 1 (pre-Prontosil) | 38 | 10 | 26.3% |

| Historical Control 2 (pre-Prontosil) | 38 | 9 | 23.7% |

Table 2: Mortality rates in this compound-treated puerperal fever patients compared to historical controls at Queen Charlotte's Hospital.[1]

Logical Relationship: this compound Treatment and Patient Outcomes

The logical framework of Colebrook's clinical investigation highlights the comparison between the this compound intervention and the expected outcomes based on historical data.

The In Vivo Transformation of this compound: Unraveling the Mechanism

A pivotal discovery that followed the initial clinical successes was the elucidation of this compound's mechanism of action. French researchers at the Pasteur Institute, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that this compound itself was not the active antibacterial agent in vitro. Instead, it is a prodrug that is metabolized in the body to the active compound, sulfanilamide (B372717).

Signaling Pathway: The Metabolic Activation of this compound

The in vivo conversion of this compound to sulfanilamide is a critical step in its therapeutic effect. This metabolic pathway can be represented as follows:

This discovery was profound, as it explained why this compound was effective in vivo but not in vitro and opened the door to the development of a vast array of more potent and less toxic sulfonamide derivatives.

Conclusion

The early research on this compound, from Domagk's definitive animal studies to Colebrook's life-saving clinical applications, represents a landmark in the history of medicine. The rigorous, albeit by modern standards simple, experimental designs provided clear and compelling evidence of the efficacy of this first-in-class chemotherapeutic agent. This in-depth guide, by presenting the core quantitative data, experimental protocols, and logical frameworks of these seminal studies, aims to provide contemporary researchers with a deeper appreciation of the foundations upon which the entire field of antibacterial chemotherapy was built. The legacy of this compound lies not only in the countless lives it saved but also in the scientific principles it established for the discovery and development of antimicrobial drugs.

References

The Antibacterial Spectrum of Prontosil Against Gram-Positive Cocci: A Technical Guide

Published: December 16, 2025

Affiliation: Google Research

Abstract

Prontosil, the first commercially available antibacterial agent, marked a paradigm shift in the treatment of bacterial infections. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a specific focus on its activity against gram-positive cocci. It delves into the core concepts of its action, detailing its in vivo activation to the active form, sulfanilamide (B372717), and the subsequent mechanism of bacterial growth inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Introduction: The Dawn of the Antibacterial Era

The discovery of this compound in the early 1930s by Gerhard Domagk was a monumental achievement in medicine, heralding the age of chemotherapy.[1] Initially observed to be highly effective in treating streptococcal infections in mice, this compound's groundbreaking success was in its ability to combat bacterial infections systemically.[2][3] A peculiar initial finding was its lack of in vitro activity, a puzzle that was later solved with the discovery that this compound is a prodrug.[1][4] In the body, it is metabolized into its active form, sulfanilamide, which is responsible for its antibacterial properties.[1][5][6] This guide will focus on the antibacterial activity of sulfanilamide, the active metabolite of this compound, against clinically relevant gram-positive cocci.

From Prodrug to Active Compound: The In Vivo Activation of this compound

This compound, an azo dye, is inactive against bacteria in vitro. Its therapeutic effect is realized only after it undergoes metabolic activation within the host. In vivo, the azo bond of this compound is cleaved, primarily by azoreductases in the liver and gut microbiota, to release the colorless and active compound, sulfanilamide. This biotransformation is a critical step for its antibacterial activity.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfanilamide blocks the folic acid synthesis pathway, thereby halting bacterial growth and replication.[1] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[1]

Antibacterial Spectrum of Sulfanilamide against Gram-Positive Cocci

This compound, through its active metabolite sulfanilamide, exhibits a broad spectrum of activity against gram-positive cocci.[6] Its efficacy has been historically noted against Streptococcus pyogenes, the causative agent of puerperal fever and septicemia, and it also shows activity against staphylococci.[1][2] The following table summarizes the in vitro activity of sulfanilamide and other sulfonamides against various gram-positive cocci, as indicated by Minimum Inhibitory Concentration (MIC) values. It is important to note that direct MIC data for the original this compound is scarce due to its in vitro inactivity. The data presented here is for its active form, sulfanilamide, and related sulfonamides.

| Gram-Positive Coccus | Antibiotic | MIC Range (µg/mL) | Notes |

| Streptococcus pyogenes | Sulfadiazine | <2 (Susceptible) | MICs of >512 µg/mL have been observed in resistant strains.[1] |

| Streptococcus suis | Sulfanilamide | >32 (MIC50) | Monotherapy with sulfonamides is generally not recommended for S. suis infections.[7] |

| Staphylococcus aureus | Sulfonamide Derivatives | 32 - 512 | MIC values vary significantly depending on the specific sulfonamide derivative and the resistance profile of the strain (including MRSA).[8] |

| Staphylococcus aureus (ATCC 25923) | Sulfonamide Derivatives | 64 - 256 | Reference strain shows susceptibility within this range to certain derivatives. |

| Enterococcus faecalis | - | Data not readily available | Enterococci generally exhibit intrinsic resistance to sulfonamides. |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of sulfanilamide and other sulfonamides is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely used technique for this purpose.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials

-

Sulfanilamide (or other sulfonamide) analytical standard

-

Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial suspension (0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of sulfanilamide in DMSO at a concentration of 10 mg/mL.

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the sulfanilamide stock solution (appropriately diluted in CAMHB to the desired starting concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). Add 100 µL of sterile CAMHB to the sterility control wells (column 12).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of sulfanilamide at which there is no visible growth (the well is clear). The growth control well should be turbid, and the sterility control well should remain clear.

Conclusion

This compound and its active form, sulfanilamide, hold a significant place in the history of antimicrobial chemotherapy. Their activity against a range of gram-positive cocci, particularly streptococci and staphylococci, paved the way for the development of a vast arsenal (B13267) of antibacterial drugs. Understanding the mechanism of action and the antibacterial spectrum of these foundational compounds remains crucial for researchers in the ongoing battle against bacterial infections and the development of novel therapeutic strategies. The methodologies outlined in this guide provide a framework for the continued evaluation of antimicrobial agents.

References

- 1. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IG Farben in the Development of Prontosil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role played by the German chemical conglomerate IG Farben in the discovery and development of Prontosil, the first commercially viable sulfonamide and a groundbreaking antibacterial agent. The guide details the experimental data, protocols, and the scientific workflow that led to this landmark achievement in medicine.

Introduction: The Dawn of the Antibacterial Era

In the early 1930s, the therapeutic arsenal (B13267) against systemic bacterial infections was severely limited. Inspired by Paul Ehrlich's concept of a "magic bullet," a team at the Bayer laboratories of IG Farben, led by pathologist and bacteriologist Gerhard Domagk, embarked on a systematic screening of synthetic dyes for antibacterial properties.[1][2] This research program, a collaboration with chemists Fritz Mietzsch and Josef Klarer who synthesized the compounds, culminated in the 1932 discovery of the remarkable in vivo efficacy of a red azo dye designated KL 730, later named this compound Rubrum.[2][3] This discovery ushered in the era of chemotherapy and laid the foundation for the development of a vast class of sulfonamide drugs.[4]

Preclinical In Vivo Efficacy of this compound

A cornerstone of the early research on this compound was the stark contrast between its inertness in vitro and its potent antibacterial activity in vivo.[3] Domagk's steadfast belief in the importance of live animal models was vindicated by his groundbreaking experiments with mice infected with hemolytic streptococci.[3]

Domagk's Seminal Mouse Model Experiment (1932)

The foundational experiment demonstrating the chemotherapeutic power of this compound was conducted on mice with induced streptococcal sepsis.[1][5]

Experimental Protocol:

-

Animal Model: Mice were used as the in vivo model for systemic bacterial infection.

-

Infectious Agent: A virulent strain of Streptococcus pyogenes, isolated from a human patient, was utilized.[6]

-

Treatment Group: A cohort of infected mice was treated with a single large dose of this compound administered orally via a stomach tube.[2]

-

Control Group: A second group of infected mice received no treatment and served as the control.[2]

-

Observation Period: The mice were monitored over several days, and survival was recorded as the primary endpoint.[5]

Quantitative Results:

The results of this experiment were unequivocal and demonstrated the life-saving potential of this compound.

| Group | Number of Mice | Outcome | Survival Rate |

| This compound-Treated | 12 | All survived | 100% |

| Control (Untreated) | 14 | All died within 4 days | 0% |

Data from Domagk's initial experiment as reported in his 1935 publication and subsequent historical accounts.[2][5]

Confirmatory Studies and Dosage Determination

The dramatic results from Domagk's laboratory were independently verified and expanded upon by researchers internationally. Notably, Leonard Colebrook and Meave Kenny in London not only confirmed the efficacy of this compound against puerperal fever in mice but also provided specific dosage information.[7]

Colebrook and Kenny's Mouse Experiment Protocol (1936):

-

Animal Model: Mice infected with a lethal dose of bacteria causing puerperal fever.

-

Treatment Group: One group of mice was injected with 7.5 mg of this compound one and a half hours after infection, with subsequent daily doses for six days.[7]

-

Outcome: These experiments confirmed the protective effect of this compound, with a survival rate of 64% in the treated group compared to the untreated controls.[7]

Early Clinical Applications and Efficacy

Following the successful animal trials, IG Farben initiated clinical investigations of this compound between 1932 and 1934.[4] One of the most significant early clinical successes was in the treatment of puerperal fever, a common and often fatal postpartum infection caused by hemolytic streptococci.

Leonard Colebrook's Puerperal Fever Study (1936)

Leonard Colebrook's meticulous clinical study at Queen Charlotte's Hospital in London provided compelling quantitative evidence of this compound's effectiveness in humans.[8]

Methodology:

-

Patient Population: Women suffering from puerperal fever caused by hemolytic streptococcus.

-

Treatment: Patients were administered this compound, both orally (this compound Rubrum) and via injection with a more soluble formulation.[8]

-

Comparative Analysis: The mortality rate of patients treated with this compound was compared with historical mortality rates for the same condition at the same hospital in the years immediately preceding the introduction of the drug.[8]

Quantitative Clinical Outcomes:

| Patient Cohort | Number of Cases | Number of Deaths | Fatality Rate |

| This compound-Treated (1936) | 38 | 3 | 8% |

| Historical Control (Untreated) | 38 | 10 | 26.3% |

| Historical Control (Untreated) | 38 | 9 | 23.7% |

Data from Colebrook and Kenny's 1936 publication in The Lancet.[8]

Further studies by Colebrook, which included a total of 64 women treated with this compound, reported a reduced fatality rate of 4.7%.[8]

The Unraveling of the Mechanism of Action: A Prodrug Revealed

A perplexing aspect of this compound was its lack of antibacterial activity in vitro.[3] This scientific puzzle was solved in late 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[4] They discovered that this compound is a prodrug, meaning it is metabolized within the body to release the true active agent: sulfanilamide (B372717).[4][9]

This metabolic activation occurs through the reductive cleavage of the azo bond in the this compound molecule, a reaction carried out by enzymes in the host's liver and by intestinal bacteria.[9][10]

The Signaling Pathway: Inhibition of Folic Acid Synthesis

Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[11][12] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[11]

Mechanism of Inhibition:

-

Structural Analogy: Sulfanilamide is structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[11]

-

Competitive Inhibition: Due to this similarity, sulfanilamide competes with PABA for the active site of the DHPS enzyme.[11]

-

Blocked Synthesis: When sulfanilamide binds to DHPS, it blocks the synthesis of dihydropteroate, a precursor to folic acid.[11]

-

Bacteriostasis: The inhibition of folic acid synthesis prevents the bacteria from producing essential components for DNA and RNA synthesis, thereby halting their growth and proliferation.[11][13]

This mechanism provides selective toxicity because humans obtain folic acid from their diet and do not possess the DHPS enzyme.[11]

The IG Farben Drug Discovery Workflow

The development of this compound exemplifies the systematic and collaborative approach to drug discovery at IG Farben in the 1930s. This process involved a multi-stage workflow from chemical synthesis to clinical application.

Conclusion

The development of this compound by IG Farben represents a landmark in the history of medicine and pharmaceutical research. The systematic screening of chemical compounds, the crucial reliance on in vivo animal models, and the subsequent elucidation of its prodrug nature and mechanism of action established a new paradigm for the discovery of antimicrobial agents. The quantitative data from both preclinical and early clinical studies provided irrefutable evidence of its efficacy, saving countless lives and paving the way for the development of the entire class of sulfonamide drugs. This technical guide serves to document the foundational scientific work that propelled medicine into the age of antibiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]

- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 6. The discovery of the antibacterial agent this compound [animalresearch.info]

- 7. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]

- 8. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 12. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

The Dawn of Chemotherapy: A Technical Guide to the In Vivo Conversion of Prontosil to Sulfanilamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery of the in vivo conversion of Prontosil to its active metabolite, sulfanilamide (B372717), a cornerstone event that ushered in the era of antibacterial chemotherapy. We will delve into the core scientific principles, experimental methodologies, and quantitative data that underpinned this transformative finding.

Introduction: The Pre-Antibiotic Era and the Quest for a "Magic Bullet"